(2-Hydroxy-1,1-dimethyl-ethyl)-thiourea
Description
(2-Hydroxy-1,1-dimethyl-ethyl)-thiourea is a substituted thiourea derivative characterized by a hydroxyl group and two methyl groups attached to a central ethyl backbone. Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, resulting in distinct physicochemical and biological properties . The thione tautomer predominates in aqueous solutions, but substituted derivatives like this compound may exhibit unique reactivity due to steric and electronic effects from the hydroxy-dimethyl-ethyl substituent.
Properties
CAS No. |
66892-31-7 |
|---|---|
Molecular Formula |
C5H12N2OS |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl)thiourea |
InChI |
InChI=1S/C5H12N2OS/c1-5(2,3-8)7-4(6)9/h8H,3H2,1-2H3,(H3,6,7,9) |
InChI Key |
GCMJRAGXWMYMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The hydroxyl group in this compound may facilitate hydrogen bonding, akin to bis(2-hydroxyethyl) derivatives , but the bulky dimethyl groups could limit molecular flexibility and receptor interactions compared to amino acid-substituted thioureas (M1/M2) .
Physicochemical Properties
- Solubility: The hydroxyl group may improve aqueous solubility compared to purely alkyl-substituted thioureas (e.g., 1-(2,4-dimethylphenyl)-3-methylthiourea ). However, it is likely less hydrophilic than amino acid derivatives (M1/M2), which exhibit enhanced solubility and receptor selectivity .
Key Observations :
- While M1/M2 derivatives leverage hydrophilicity for protozoan membrane targeting , the target compound’s hydroxyl and hydrophobic methyl groups may favor interactions with lipid-rich membranes or hydrophobic protein pockets.
- Thiazolidinones demonstrate broad pharmacological activities due to their heterocyclic structure , a feature absent in the target compound.
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